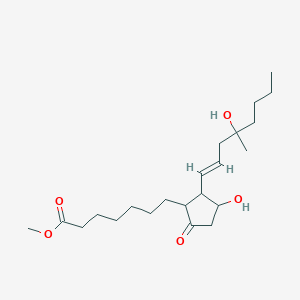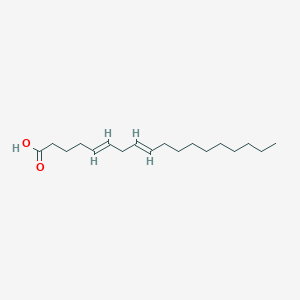
Unii-2K83jyy5S9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F-1322 involves multiple steps, starting with the preparation of the core naphthamide structure. The key steps include:
Formation of the naphthamide core: This involves the reaction of 3-hydroxy-2-naphthoic acid with appropriate reagents to form the naphthamide structure.
Introduction of the pyridylmethoxy group: This step involves the reaction of the naphthamide intermediate with 3-pyridylmethanol under suitable conditions to introduce the pyridylmethoxy group.
Attachment of the benzhydryloxy piperidine moiety: The final step involves the reaction of the intermediate with 4-(benzhydryloxy)piperidine to form the final compound, F-1322.
Industrial Production Methods
Industrial production of F-1322 would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of intermediates and the final product .
Chemical Reactions Analysis
Types of Reactions
F-1322 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the naphthamide core and the pyridylmethoxy group.
Substitution: Substitution reactions can occur at the aromatic rings, particularly the naphthamide and pyridylmethoxy groups.
Common Reagents and Conditions
Common reagents used in the reactions involving F-1322 include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of F-1322, which can be further characterized and studied for their potential biological activities .
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying enzyme inhibition and reaction mechanisms.
Biology: F-1322 has been used to investigate the role of thromboxane A2 synthase and 5-lipoxygenase in various biological processes, including inflammation and immune response.
Medicine: The compound has shown promise in the treatment of respiratory diseases such as asthma and allergic rhinitis by inhibiting the production of inflammatory mediators.
Mechanism of Action
F-1322 exerts its effects by inhibiting thromboxane A2 synthase and 5-lipoxygenase, enzymes involved in the production of inflammatory mediators such as thromboxane A2 and leukotrienes. By inhibiting these enzymes, F-1322 reduces the production of these mediators, thereby alleviating inflammation and related symptoms. The compound also functions as a histamine antagonist, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
F-1322 can be compared with other thromboxane A2 synthase inhibitors and 5-lipoxygenase inhibitors, such as:
Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma.
Aspirin: An inhibitor of thromboxane A2 synthase, commonly used as an anti-inflammatory and antiplatelet agent.
Montelukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
F-1322 is unique in its dual inhibition of both thromboxane A2 synthase and 5-lipoxygenase, as well as its histamine antagonist activity, making it a promising candidate for the treatment of inflammatory diseases .
Properties
Molecular Formula |
C37H37N3O4 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-3-hydroxy-5-(pyridin-3-ylmethoxy)naphthalene-2-carboxamide |
InChI |
InChI=1S/C37H37N3O4/c41-34-24-32-30(14-7-15-35(32)43-26-27-9-8-18-38-25-27)23-33(34)37(42)39-19-22-40-20-16-31(17-21-40)44-36(28-10-3-1-4-11-28)29-12-5-2-6-13-29/h1-15,18,23-25,31,36,41H,16-17,19-22,26H2,(H,39,42) |
InChI Key |
ZBOYHAZRFJBUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCNC(=O)C4=C(C=C5C(=C4)C=CC=C5OCC6=CN=CC=C6)O |
Synonyms |
F 1322 F-1322 N-(2-(4-(benzhydryloxy)piperidino)ethyl)-3-hydroxy-5-(3-pyridylmethoxy)-2-naphthamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


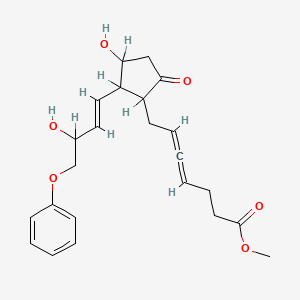
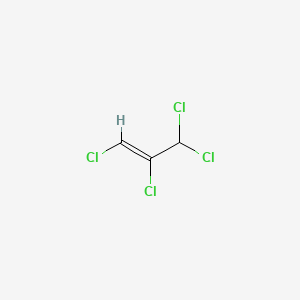
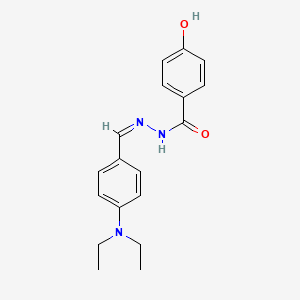
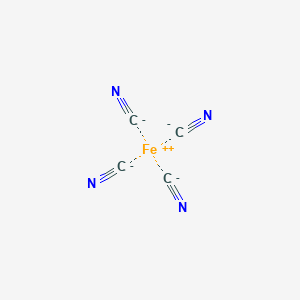
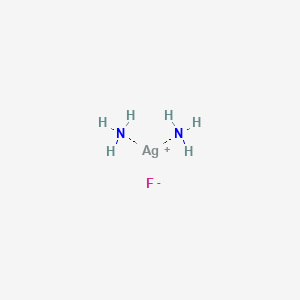
](/img/structure/B1241586.png)
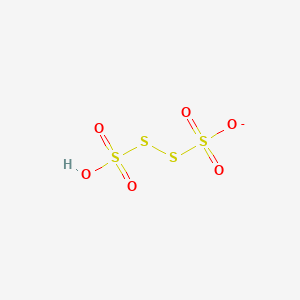
![(2S)-2-[[(2S)-2-(tert-butylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]-N-[(2S,3R,4S,5S)-5-[[(2S)-2-[[(2S)-2-(tert-butylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]-3-methylbutanamide](/img/structure/B1241588.png)
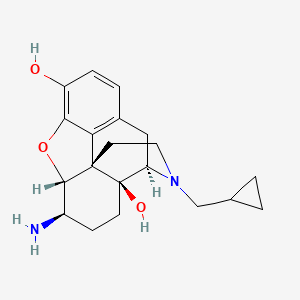
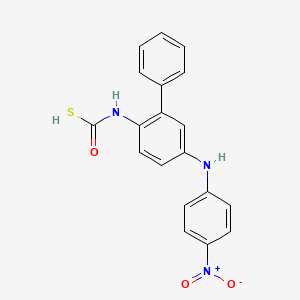
![N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide](/img/structure/B1241593.png)
![methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B1241594.png)
